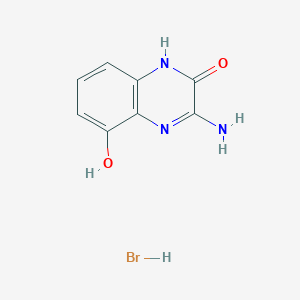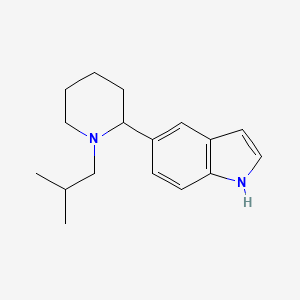
2-(Bromomethyl)-4-methoxynaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-4-methoxynaphthalene is an organic compound with the molecular formula C12H11BrO It is a derivative of naphthalene, where a bromomethyl group is attached to the second position and a methoxy group is attached to the fourth position of the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-methoxynaphthalene typically involves the bromination of 4-methoxynaphthalene. One common method is to react 4-methoxynaphthalene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors and more efficient separation and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
反応の種類
2-(ブロモメチル)-4-メトキシナフタレンは、次のようなさまざまな化学反応を起こします。
求核置換反応: ブロモメチル基は、アミン、チオール、アルコキシドなど、さまざまな求核剤によって置換される可能性があります。
酸化反応: メトキシ基は、対応するアルデヒドまたはカルボン酸を形成するように酸化される可能性があります。
還元反応: ブロモメチル基は、水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用して、メチル基に還元される可能性があります。
一般的な試薬と条件
求核置換反応: 一般的な試薬には、アジ化ナトリウム(NaN3)、チオシアン酸カリウム(KSCN)、メトキシドナトリウム(NaOCH3)などがあります。反応は通常、ジメチルホルムアミド(DMF)またはジメチルスルホキシド(DMSO)などの極性非プロトン性溶媒中で行われます。
酸化反応: 酸性条件下で過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの試薬が使用されます。
還元反応: 無水エーテルまたはテトラヒドロフラン(THF)中の水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)は、一般的な還元剤です。
生成される主な生成物
求核置換反応: 生成物には、アジド、チオシアン酸塩、エーテルなどがあります。
酸化反応: 生成物には、アルデヒドとカルボン酸などがあります。
還元反応: 主な生成物は、4-メトキシナフタレンです。
4. 科学研究への応用
2-(ブロモメチル)-4-メトキシナフタレンは、科学研究にいくつかの応用があります。
有機合成: より複雑な有機分子の合成における中間体として使用されます。
医薬品化学: 潜在的な医薬品化合物の合成における構成要素として役立ちます。
材料科学: 特定の特性を持つポリマーやその他の材料の調製に使用されます。
生物学的研究: 酵素機構の研究に用いられ、生化学アッセイにおけるプローブとして使用されます。
科学的研究の応用
2-(Bromomethyl)-4-methoxynaphthalene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
作用機序
2-(ブロモメチル)-4-メトキシナフタレンの作用機序は、主に求核剤に対する反応性に関連しています。ブロモメチル基は非常に反応性が高く、生物学的分子中の求核部位と共有結合を形成することができ、それらの機能を変化させる可能性があります。この反応性は、医薬品化学において、特定の生物学的標的に相互作用する分子を設計するために利用されています。
6. 類似の化合物との比較
類似の化合物
2-(ブロモメチル)ナフタレン: メトキシ基を欠いており、特定の求核置換反応では反応性が低くなります。
4-メトキシナフタレン: ブロモメチル基を欠いており、合成用途では汎用性が低くなります。
2-ブロモメチル-1,3-ジオキソラン: ナフタレン環の代わりにジオキソラン環を含んでおり、反応性と用途が異なります。
独自性
2-(ブロモメチル)-4-メトキシナフタレンは、ブロモメチル基とメトキシ基の両方を備えているため、反応性と安定性の組み合わせを提供します。これにより、有機合成における貴重な中間体となり、医薬品化学における有用なツールとなっています。
類似化合物との比較
Similar Compounds
2-(Bromomethyl)naphthalene: Lacks the methoxy group, making it less reactive in certain nucleophilic substitution reactions.
4-Methoxynaphthalene: Lacks the bromomethyl group, making it less versatile in synthetic applications.
2-Bromomethyl-1,3-dioxolane: Contains a dioxolane ring instead of a naphthalene ring, leading to different reactivity and applications.
Uniqueness
2-(Bromomethyl)-4-methoxynaphthalene is unique due to the presence of both the bromomethyl and methoxy groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry.
特性
分子式 |
C12H11BrO |
|---|---|
分子量 |
251.12 g/mol |
IUPAC名 |
3-(bromomethyl)-1-methoxynaphthalene |
InChI |
InChI=1S/C12H11BrO/c1-14-12-7-9(8-13)6-10-4-2-3-5-11(10)12/h2-7H,8H2,1H3 |
InChIキー |
IZDBGILFGQXOAO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC2=CC=CC=C21)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[(3-Amino-2,6-dimethyl-4-pyridinyl)amino]phenyl}ethanol](/img/structure/B11860429.png)
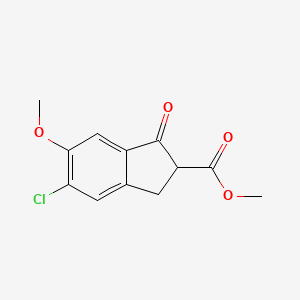
![2-(1,4-Diazepan-1-yl)-6-fluorobenzo[d]thiazole](/img/structure/B11860435.png)
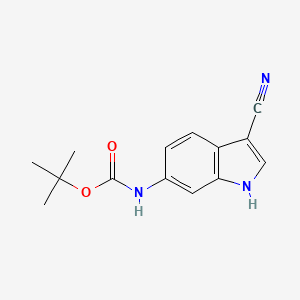
![Imidazo[1,2-a]pyridin-2-ol, 3-(4-nitrophenyl)-](/img/structure/B11860444.png)
![4-amino-6-bromo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11860456.png)
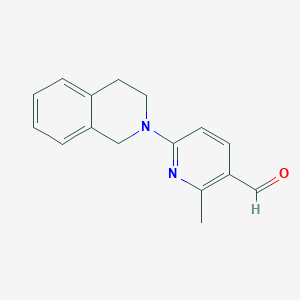

![3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbaldehyde](/img/structure/B11860467.png)

